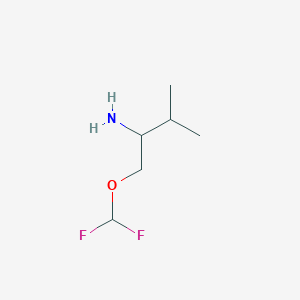

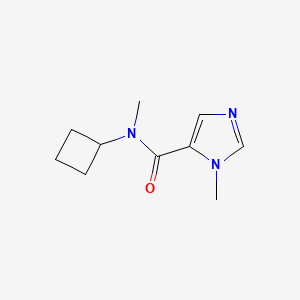

1-(Difluoromethoxy)-3-methylbutan-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The papers provided do not directly address the synthesis of 1-(Difluoromethoxy)-3-methylbutan-2-amine. However, they do discuss the synthesis of other fluorine-containing compounds. For example, the synthesis of perfluoro-(3-methylbuta-1,2-diene) involves dehydrohalogenation of a fluorinated iodobutane, which suggests that halogenated precursors could be used in the synthesis of fluorine-containing amines as well . Similarly, the use of the trifluoroacetyl protecting group in the synthesis of amines indicates that selective protection and deprotection strategies might be applicable in the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of 1-(Difluoromethoxy)-3-methylbutan-2-amine would likely exhibit characteristics influenced by the presence of the difluoromethoxy group. The papers discuss the molecular structures of various sulfur-nitrogen and silicon-containing compounds, highlighting the impact of electronegative substituents on bond lengths and electron delocalization . These principles could be extrapolated to predict the influence of the difluoromethoxy group on the molecular geometry and electronic distribution of the target compound.

Chemical Reactions Analysis

The reactivity of the target compound can be inferred from the chemical properties of similar structures discussed in the papers. For instance, the reactivity of perfluoro-(3-methylbuta-1,2-diene) with nucleophiles suggests that the difluoromethoxy group in 1-(Difluoromethoxy)-3-methylbutan-2-amine might also be reactive towards nucleophilic attack . Additionally, the reaction of tetrafluorosilane with amines to form compounds with donor-acceptor bonds indicates that the amine group in the target compound could participate in similar reactions .

Physical and Chemical Properties Analysis

While the papers do not provide specific information on the physical and chemical properties of 1-(Difluoromethoxy)-3-methylbutan-2-amine, they do offer data on related compounds. For example, the synthesis of fluorinated compounds and their characterization using NMR and IR spectroscopy could be relevant for determining the properties of the target compound . The stability of the trifluoroacetyl protecting group under various conditions provides insight into the potential stability of the difluoromethoxy group in different environments .

Wissenschaftliche Forschungsanwendungen

Novel Synthetic Approaches to Perfluorochemicals

Researchers have developed a new, safe, and effective technique for the synthesis of perfluorochemicals, including isomerically-pure branched F-alkanes, F-ethers, and F-tert-amines, which are challenging to prepare using classical methods. This method, termed the liquid-phase photofluorination with undiluted fluorine, leverages UV irradiation for synthesis, demonstrating potential applications for 1-(Difluoromethoxy)-3-methylbutan-2-amine in the preparation of F-ethers and related compounds (Scherer, Yamanouchi, & Onox, 1990).

Complex Formation with Proton Donors

Study on the structure of complexes formed by aromatic NH and OH proton donors with aliphatic amines, including 1-(Difluoromethoxy)-3-methylbutan-2-amine, reveals insights into the possibility of homoconjugated NHN+ cation formation. This research offers a deeper understanding of the chemical behavior of such amines in complex molecular structures (Castaneda, Denisov, & Schreiber, 2001).

Chemosensitive Chlorophyll Derivatives

The study on chemosensitive chlorophyll derivatives for optical detection of various amines highlights the potential of 1-(Difluoromethoxy)-3-methylbutan-2-amine in environmental monitoring and analytical chemistry. Such derivatives can selectively detect primary amines, including 1-(Difluoromethoxy)-3-methylbutan-2-amine, by absorption spectral change, indicating its application in sensing technologies (Tamiaki et al., 2013).

Polyelectrolyte Amination

Research on the kinetics of amination of chloromethylated polystyrene with 2-aminobutanol provides insights into polymer chemistry applications of 1-(Difluoromethoxy)-3-methylbutan-2-amine. This work contributes to understanding the modification of polymers for enhanced material properties, indicating the compound's relevance in materials science and engineering (Kawabe & Yanagita, 1971).

Eigenschaften

IUPAC Name |

1-(difluoromethoxy)-3-methylbutan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13F2NO/c1-4(2)5(9)3-10-6(7)8/h4-6H,3,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJIKUAWCLUVDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(COC(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Difluoromethoxy)-3-methylbutan-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-isobutyl-N-isopropyl-1-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2553546.png)

![N-[4-amino-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-2-yl]glycine](/img/structure/B2553550.png)

![(Z)-2-(3-fluorobenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2553551.png)

![3-(benzo[d]thiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate](/img/structure/B2553553.png)

![4-[1-(2H-Tetrazol-5-yl)butan-2-yl]aniline](/img/structure/B2553557.png)

![2-Amino-4-(4-methoxyphenyl)-5,7-dioxo-6-(p-tolyl)-4,4a,5,6,7,7a-hexahydrothiopyrano[2,3-c]pyrrole-3-carbonitrile](/img/structure/B2553559.png)

![(2S)-2-[(2-Amino-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride](/img/structure/B2553563.png)